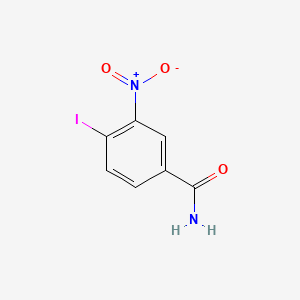

4-Iodo-3-nitrobenzamida

Descripción general

Descripción

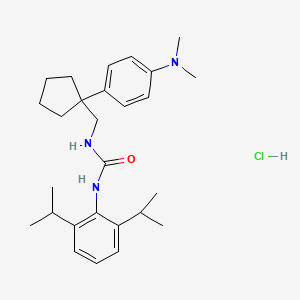

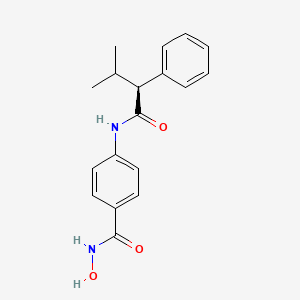

Iniparib, también conocido como 4-iodo-3-nitrobenzamida, es un compuesto que inicialmente se desarrolló como un posible tratamiento contra el cáncer. Se creía que actuaba como un inhibidor irreversible de las enzimas poli(ADP-ribosa) polimerasa (PARP), que participan en los procesos de reparación del ADN. Estudios posteriores revelaron que iniparib no inhibe eficazmente las enzimas PARP, lo que llevó a una reevaluación de su mecanismo de acción .

Aplicaciones Científicas De Investigación

Iniparib has been extensively studied for its potential applications in cancer therapy. Initially, it showed promise in treating triple-negative breast cancer and other malignancies. its efficacy was later questioned due to its lack of PARP inhibition. Despite this, iniparib has been valuable in research for understanding the role of reactive oxygen species (ROS) in cancer cells and exploring alternative mechanisms of action .

Mecanismo De Acción

El mecanismo de acción de iniparib implica la estimulación de la producción de especies reactivas de oxígeno (ROS) en las células cancerosas. Esto conduce al estrés oxidativo y a la muerte celular. Iniparib se metaboliza a un intermedio activo C-nitroso, que se cree que es responsable de sus efectos citotóxicos. El compuesto también activa el factor de transcripción Nrf2, que participa en la defensa antioxidante celular .

Análisis Bioquímico

Biochemical Properties

Iniparib is thought to exert its effects through intracellular conversion to nitro radical ions . It was found to induce gamma-H2AX, a marker of DNA damage, in tumor cell lines, and to induce cell cycle arrest in the G2/M phase . Iniparib is also known to form adducts in a non-specific manner with cysteine-containing proteins .

Cellular Effects

Iniparib has been shown to have potential antitumor activity in various types of cells. For instance, it has been reported to inhibit growth of certain breast cancer cell lines in vitro . Iniparib is also known to potentiate the cell cycle effects of DNA damaging modalities in tumor cell lines .

Molecular Mechanism

It is known that Iniparib and its metabolites induce DNA damage and cell cycle arrest in tumor cells . It is also suggested that Iniparib non-selectively modifies cysteine-containing proteins in tumor cells .

Metabolic Pathways

The metabolic pathways of Iniparib involve its conversion to nitro radical ions within the cell . The proposed detoxification pathway of Iniparib metabolism results in the production of several distinct conjugates and 4-iodo-3-amino-benzoic acid .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Iniparib se sintetiza a través de una serie de reacciones químicas que comienzan con la 4-iodoanilina. Los pasos clave implican la nitración para introducir el grupo nitro y la posterior amidación para formar la estructura de benzamida. Las condiciones de reacción normalmente implican el uso de ácidos y bases fuertes, así como disolventes específicos para facilitar las reacciones .

Métodos de producción industrial: La producción industrial de iniparib sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, y a menudo implica varios pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Iniparib experimenta varias reacciones químicas, que incluyen:

Oxidación: Iniparib puede oxidarse para formar intermediarios reactivos.

Reducción: El grupo nitro en iniparib se puede reducir a un grupo amino en condiciones específicas.

Sustitución: El átomo de yodo en iniparib puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y la hidrogenación catalítica.

Sustitución: Se emplean nucleófilos como tioles y aminas en reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de derivados de nitroso e hidroxilamina.

Reducción: Formación de 4-amino-3-iodobenzamida.

Sustitución: Formación de varias benzamidas sustituidas dependiendo del nucleófilo utilizado.

4. Aplicaciones de la investigación científica

Iniparib se ha estudiado ampliamente por sus posibles aplicaciones en terapia contra el cáncer. Inicialmente, mostró promesa en el tratamiento del cáncer de mama triple negativo y otras malignidades. Su eficacia se cuestionó más tarde debido a su falta de inhibición de PARP. A pesar de esto, iniparib ha sido valioso en la investigación para comprender el papel de las especies reactivas de oxígeno (ROS) en las células cancerosas y explorar mecanismos de acción alternativos .

Comparación Con Compuestos Similares

Iniparib a menudo se compara con otros inhibidores de PARP como olaparib, rucaparib y niraparib. A diferencia de estos compuestos, iniparib no inhibe eficazmente las enzimas PARP. En cambio, su mecanismo de acción se basa principalmente en la generación de ROS. Esto hace que iniparib sea único entre los inhibidores de PARP, ya que ataca las células cancerosas a través de una vía diferente .

Compuestos similares:

Olaparib: Un potente inhibidor de PARP que se utiliza en el tratamiento de los cánceres de ovario y de mama.

Rucaparib: Otro inhibidor de PARP con aplicaciones en el cáncer de ovario.

Niraparib: Un inhibidor de PARP utilizado para el cáncer de ovario, particularmente en pacientes con mutaciones en BRCA

En conclusión, si bien la promesa inicial de iniparib como inhibidor de PARP no se cumplió, ha contribuido a nuestra comprensión de la biología del cáncer y el papel de ROS en la terapia contra el cáncer. Su mecanismo de acción único lo diferencia de otros compuestos similares, lo que lo convierte en una herramienta valiosa en la investigación científica.

Propiedades

IUPAC Name |

4-iodo-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJTZQKHMAPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166784 | |

| Record name | Iniparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160003-66-7 | |

| Record name | Iniparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160003-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iniparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iniparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iniparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160003-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of iniparib?

A1: While initially classified as a PARP inhibitor, research demonstrated that iniparib does not inhibit PARP at clinically relevant concentrations [, , ]. Instead, iniparib and its metabolite, 4-iodo-3-nitrosobenzamide, non-selectively modify cysteine-containing proteins in tumor cells [].

Q2: How does iniparib exert its cytotoxic effects?

A2: The precise mechanism of cytotoxicity remains unclear. Studies suggest iniparib might stimulate reactive oxygen species (ROS) production [], potentially by interacting with the Nrf2-mediated antioxidant response or the mitochondrial electron transport chain [].

Q3: What is the molecular formula and weight of iniparib?

A3: Iniparib (4-Iodo-3-nitrobenzamide) has the molecular formula C₇H₅IN₂O₃ and a molecular weight of 292.04 g/mol.

Q4: Is there spectroscopic data available for iniparib?

A4: While the provided research abstracts do not detail specific spectroscopic data, such information is typically available in chemical databases like PubChem and ChemSpider.

Q5: How is iniparib metabolized in the body?

A5: Iniparib is rapidly metabolized, primarily through iodine substitution with glutathione []. This pathway leads to the formation of cysteine and N-acetylated cysteine derivatives []. Other metabolic routes include hydrolysis to benzoic acid derivatives and nitro-reduction to 4-iodo-3-amino-benzamide (IABM) and 4-iodo-3-amino-benzoic acid (IABA) [].

Q6: What is the half-life of iniparib?

A6: Iniparib exhibits a short half-life, ranging from 10 to 20 minutes [, ]. Its metabolites, IABA and IABM, have longer half-lives of approximately 1.75 hours and 0.8 hours, respectively [].

Q7: Does iniparib accumulate in the body after repeated dosing?

A7: Studies indicate no apparent accumulation of iniparib, IABA, or IABM after repeated dosing using the tested regimens [].

Q8: Does iniparib effectively penetrate tumor tissues?

A8: Research in a canine cancer model revealed that clinically relevant concentrations of iniparib and its metabolites were not detectable in tumor tissues despite significant plasma exposures []. This finding raises concerns about its ability to reach therapeutic concentrations within tumors.

Q9: What is the in vitro activity of iniparib?

A9: Iniparib demonstrates antiproliferative activity in various cancer cell lines, including triple-negative breast cancer (TNBC) models [, , , , ]. It potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine and carboplatin in vitro [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.